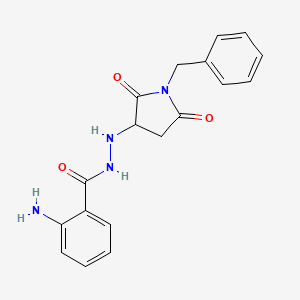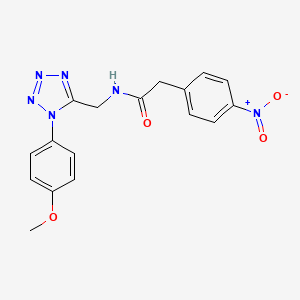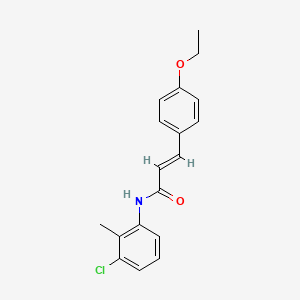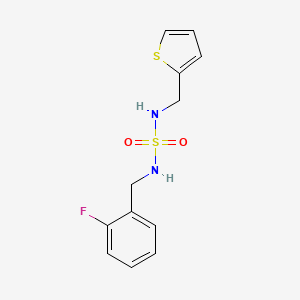![molecular formula C12H9F6NO2 B2356050 (3Z)-1,1,1-trifluoro-4-{[4-(trifluorometoxi)fenil]amino}pent-3-en-2-ona CAS No. 338415-93-3](/img/structure/B2356050.png)
(3Z)-1,1,1-trifluoro-4-{[4-(trifluorometoxi)fenil]amino}pent-3-en-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorinated analog of curcumin, a well-known natural compound with anti-inflammatory and antioxidant properties.
Aplicaciones Científicas De Investigación
Agente Antienvejecimiento
Este compuesto se ha estudiado como un posible agente antienvejecimiento . Un derivado del resveratrol, ha mostrado una acumulación celular superior y podría inhibir la producción de NO en un modelo de células inflamatorias, inhibir la citotoxicidad oxidativa y reducir la acumulación de ROS y la población de células apoptóticas en un modelo de células de estrés oxidativo . En ratones con envejecimiento inducido por D-galactosa (D-gal), podría revertir el daño hepático y renal, proteger el suero, el cerebro y el hígado contra el estrés oxidativo, y aumentar la inmunidad del cuerpo en el bazo .
Reducción del Estrés Oxidativo
Se ha encontrado que el compuesto tiene efectos sobre el estrés oxidativo en células Raw264.7 estimuladas con t-BHP . Podría mejorar el envejecimiento cerebral protegiendo contra el estrés oxidativo y reduciendo la apoptosis .
Reducción de la Inflamación
Se ha encontrado que el compuesto inhibe la producción de NO en un modelo de células inflamatorias , lo que sugiere posibles aplicaciones en el tratamiento de enfermedades inflamatorias.
Reactivos de Trifluorometoxilación
El grupo trifluorometoxi (CF3O) se ha convertido en una nueva entidad en varios campos debido a sus características únicas . Este compuesto, con su grupo trifluorometoxi, podría utilizarse como reactivo en reacciones de trifluorometoxilación .
Síntesis de Ingredientes Agroquímicos y Farmacéuticos Activos
Las trifluorometilpiridinas, que podrían sintetizarse potencialmente a partir de este compuesto, son motivos estructurales clave en ingredientes agroquímicos y farmacéuticos activos .
Investigación del Cáncer
La sustancia fluorada 1–4 (3,5-dihidroxi-4′-trifluorometoxi-trans-estilbeno), un compuesto relacionado, mostró una excelente estabilidad y capacidad de captación celular en células A549 . Sin embargo, indujo una senescencia prematura obvia y provocó un claro bloqueo en las células en la fase G1, mejorando el efecto anticancerígeno .
Mecanismo De Acción
The exact mechanism of action of (Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one is not fully understood. However, studies have suggested that the compound may exert its antiproliferative effects by inducing apoptosis, inhibiting cell cycle progression, and suppressing the expression of various oncogenes. It may also exert its neuroprotective effects by reducing oxidative stress and inflammation and by modulating various signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects:
Studies have shown that (Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one can modulate various biochemical and physiological processes. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. The compound has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one is its potent antiproliferative activity against various cancer cell lines. This makes it a promising candidate for the development of novel anticancer drugs. The compound also exhibits neuroprotective and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases and inflammatory disorders. However, one of the main limitations of (Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several future directions for the study of (Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one. One of the main areas of research is the development of novel analogs with improved solubility and bioavailability. Another area of research is the elucidation of the exact mechanism of action of the compound, which may lead to the identification of new targets for cancer therapy and neuroprotection. Furthermore, the potential synergistic effects of (Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one with other anticancer and anti-inflammatory agents should be explored. Finally, the safety and efficacy of the compound in preclinical and clinical studies should be evaluated to determine its potential as a therapeutic agent.
In conclusion, (Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one is a promising compound with potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Further research is needed to fully understand its mechanism of action, optimize its pharmacological properties, and evaluate its safety and efficacy in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of (Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one involves the reaction of 4-(trifluoromethoxy)aniline with 1,1,1-trifluoro-4-iodo-3-buten-2-one in the presence of a palladium catalyst. This reaction results in the formation of (Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one as a yellow solid with a high yield.
Propiedades
IUPAC Name |
(Z)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]pent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO2/c1-7(6-10(20)11(13,14)15)19-8-2-4-9(5-3-8)21-12(16,17)18/h2-6,19H,1H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNWVWUEZZVVMI-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2355971.png)
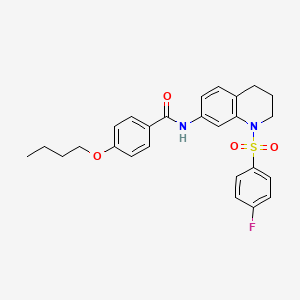

![1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2355975.png)
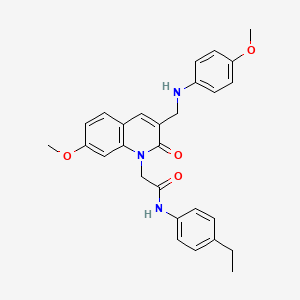
![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)
